molecular formula C9H6FNOS B1529478 4-Fluoro-2-(thiazol-4-yl)phenol CAS No. 1387563-11-2

4-Fluoro-2-(thiazol-4-yl)phenol

Cat. No. B1529478
M. Wt: 195.22 g/mol
InChI Key: FRNRLTSGOQVABL-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(thiazol-4-yl)phenol” is an organic compound with the molecular formula C9H6FNOS . It is also known as Fluoro Thiazol Phenol. The compound’s background can be traced back to the field of medicinal chemistry, where it has been studied for potential applications as a drug candidate.


Molecular Structure Analysis

The molecular weight of “4-Fluoro-2-(thiazol-4-yl)phenol” is 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-2-(thiazol-4-yl)phenol” include a molecular weight of 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

  • Detection of Al3+ and Zn2+ : Benzimidazole and benzothiazole conjugated Schiff bases, including compounds similar to 4-Fluoro-2-(thiazol-4-yl)phenol, have been designed as fluorescent sensors. These compounds exhibit solvatochromic behaviors, large Stokes shifts, and are capable of detecting Al3+ and Zn2+ ions through spectral changes, showing potential as metal ion sensors (Suman et al., 2019).

  • Aluminium(III) Detection : A study on fluorophores, including thiazoline fluorophores, for selective Al3+ detection demonstrated their potential use in tracking intracellular Al3+. These compounds show fluorescence changes upon coordination with Al3+, highlighting their application in biological contexts (Lambert et al., 2000).

Biological Applications

  • Antibacterial Agents : Compounds containing the pharmacophores similar to 4-Fluoro-2-(thiazol-4-yl)phenol, such as 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and evaluated for antibacterial activities, showing promising results at certain concentrations (Holla et al., 2003).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Thiazoles, including derivatives of 4-Fluoro-2-(thiazol-4-yl)phenol, have been synthesized and studied for their efficiency in inhibiting copper corrosion in acidic environments. These studies provide insights into their practical applications in materials science (Farahati et al., 2019).

Chemical Sensing and Imaging

  • Fluorescent Imaging of Metal Ions : A benzothiazole-based fluorescent probe, similar in structure to 4-Fluoro-2-(thiazol-4-yl)phenol, was developed for the ratiometric detection and imaging of Hg2+ and Cu2+ ions in living cells, demonstrating its utility in biological sciences (Gu et al., 2017).

Analytical and Theoretical Studies

  • Molecular Docking and Theoretical Calculations : Research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, a compound structurally related to 4-Fluoro-2-(thiazol-4-yl)phenol, involved molecular docking and quantum chemical calculations. These studies provide insights into the molecular structures and potential biological effects of such compounds (Viji et al., 2020).

Future Directions

Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future directions for “4-Fluoro-2-(thiazol-4-yl)phenol” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

4-fluoro-2-(1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRLTSGOQVABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(thiazol-4-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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